molecular formula C17H20N4O4 B2535484 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1170049-51-0

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2535484
CAS No.: 1170049-51-0
M. Wt: 344.371
InChI Key: BOLWLJJWHIOZSN-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. The molecule is substituted with a 1,4-dimethyl group and a 6-oxo moiety, conferring rigidity to the bicyclic system. The 3-position of the pyrazolo-pyridine scaffold is functionalized with a 2-(2-methoxyphenoxy)acetamide group, which introduces polar and aromatic interactions.

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-10-8-13(22)19-17-15(10)16(20-21(17)2)18-14(23)9-25-12-7-5-4-6-11(12)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLWLJJWHIOZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar pyrazolo[3,4-b]pyridine structures exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) derivatives can effectively inhibit the growth of cancer cells such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The mechanism involves inducing apoptosis and cell cycle arrest at specific phases.

Phosphodiesterase Inhibition

The compound has been identified as a potential phosphodiesterase inhibitor:

  • Mechanism : Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides. Inhibiting these enzymes can lead to increased levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are crucial for various cellular functions including inflammation and cell proliferation.
  • Therapeutic Implications : The inhibition of PDEs has been linked to anti-inflammatory effects and the potential treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) derivatives revealed promising results against K562 cells. The compound exhibited an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Inhibition of Inflammatory Responses

In another investigation focused on inflammatory diseases, derivatives of this compound were tested for their ability to inhibit cytokine production in human fibroblast cell lines. Results showed a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s pyrazolo[3,4-b]pyridine core differs from the pyrazolo[3,4-d]pyrimidinone in and the fused pyrazolo-thiazolo-pyrimidine in . For instance, the pyrimidinone core in introduces a carbonyl group, enhancing hydrogen-bonding capacity compared to the target’s 6-oxo group . The tetrahydroimidazo[1,2-a]pyridine in has a larger, more electron-deficient system due to nitro and cyano groups, contrasting with the target’s electron-rich methoxyphenoxy substituent .

Substituent Effects: The target’s 2-(2-methoxyphenoxy)acetamide group shares similarities with the 3-methoxyphenyl acetamide in . Thioether-linked substituents in (e.g., 6-[(2-substitutedphenyl-2-oxoethyl)thio]) offer sulfur-mediated interactions, absent in the oxygen-linked acetamide of the target .

Physicochemical Properties: The higher molecular weight (~567.53) and melting point (243–245°C) of ’s compound suggest greater crystallinity, likely due to nitro and cyano groups enhancing dipole-dipole interactions. The target’s lower molecular weight (370.41) may improve solubility . ’s compound (433.5 g/mol) incorporates a sulfur atom in the thiazole ring, which could improve metabolic stability compared to the target’s oxygen-dominated structure .

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with a unique molecular structure that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H15N5O3C_{14}H_{15}N_{5}O_{3} with a molecular weight of approximately 301.30 g/mol. Its structure features a pyrazolo[3,4-b]pyridine ring fused with a methoxyphenoxy moiety, which contributes to its biological properties.

Property Value
Molecular FormulaC14H15N5O3C_{14}H_{15}N_{5}O_{3}
Molecular Weight301.30 g/mol
StructurePyrazolo[3,4-b]pyridine linked to methoxyphenoxy

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a variety of biological activities:

  • Analgesic and Anti-inflammatory : Some derivatives have shown effectiveness in pain relief and inflammation reduction.
  • Antimicrobial : Studies have reported antimicrobial properties against various pathogens.
  • Antipyretic : The compound may possess fever-reducing capabilities.
  • Anxiolytic Effects : Certain derivatives have demonstrated anxiolytic (anxiety-reducing) properties.
  • Enzyme Inhibition : Specific pyrazolo[3,4-b]pyridines act as inhibitors for phosphodiesterase enzymes and other targets relevant in cancer therapy.

Case Studies

  • Synthesis and Biological Evaluation : A study conducted by researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the ring significantly influenced their pharmacological profiles .
  • In Vivo Studies : In vivo studies demonstrated that certain derivatives exhibited improved oral bioavailability and sustained plasma levels in animal models. For instance, one compound showed continuous plasma exposure above its biochemical IC90 after administration .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that specific substitutions on the pyrazolo ring enhanced binding affinity and selectivity towards target proteins involved in cancer progression .

The mechanism underlying the biological activity of this compound involves interactions with various molecular targets:

  • Tyrosine Kinase Inhibition : Some studies suggest that this compound may inhibit tyrosine kinases involved in cell signaling pathways critical for cancer cell proliferation .
  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase 4B (PDBE4B), which is involved in inflammatory responses .

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